2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide
Description
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a 4-chlorophenyl group and a 3-ethynylphenyl group attached to an acetamide moiety
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-2-12-4-3-5-15(10-12)18-16(19)11-13-6-8-14(17)9-7-13/h1,3-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHKVBYZTUTMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide can be achieved through a multi-step process involving the following key reactions:
Sonogashira Coupling Reaction: This reaction involves the coupling of a 4-chlorophenyl halide with a 3-ethynylphenylamine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Acetylation: The resulting product from the Sonogashira coupling is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of acetamide derivatives with biological targets, providing insights into their mechanism of action and potential as drug candidates.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could facilitate interactions with hydrophobic pockets, while the acetamide moiety could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(3-ethynylphenyl)acetamide: Features both a 4-chlorophenyl and a 3-ethynylphenyl group.
2-(4-bromophenyl)-N-(3-ethynylphenyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenyl)-N-(3-propynylphenyl)acetamide: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness
The presence of both a 4-chlorophenyl and a 3-ethynylphenyl group in this compound provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
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